molecular formula C17H10N2O6 B11689367 (4Z)-2-(1,3-Benzodioxol-5-yl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(1,3-Benzodioxol-5-yl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11689367
M. Wt: 338.27 g/mol
InChI Key: GORDUVHNVDGFHV-QPEQYQDCSA-N
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Description

(4Z)-2-(2H-1,3-Benzodioxol-5-yl)-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a nitrophenyl group, and an oxazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2H-1,3-benzodioxol-5-yl)-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one typically involves a multi-step process. One common method includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 3-nitrobenzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then reacted with an appropriate amine and a carbonyl source under controlled conditions to yield the final oxazolone product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2H-1,3-benzodioxol-5-yl)-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole and nitrophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolones, aminated derivatives, and functionalized benzodioxole compounds.

Scientific Research Applications

(4Z)-2-(2H-1,3-benzodioxol-5-yl)-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-2-(2H-1,3-benzodioxol-5-yl)-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(2H-1,3-benzodioxol-5-yl)-4-[(4-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
  • (4Z)-2-(2H-1,3-benzodioxol-5-yl)-4-[(2-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
  • (4Z)-2-(2H-1,3-benzodioxol-5-yl)-4-[(3-aminophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one

Uniqueness

The uniqueness of (4Z)-2-(2H-1,3-benzodioxol-5-yl)-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H10N2O6

Molecular Weight

338.27 g/mol

IUPAC Name

(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C17H10N2O6/c20-17-13(7-10-2-1-3-12(6-10)19(21)22)18-16(25-17)11-4-5-14-15(8-11)24-9-23-14/h1-8H,9H2/b13-7-

InChI Key

GORDUVHNVDGFHV-QPEQYQDCSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=N/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)O3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O3

Origin of Product

United States

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